Ethyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate
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Overview
Description
Ethyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. The reaction conditions often include the use of reagents such as thiosemicarbazide and carbon disulfide under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with the thiadiazole intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Ethyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various cellular processes.
Comparison with Similar Compounds
Ethyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate can be compared with other thiadiazole derivatives, such as:
Ethyl 2-[[5-[(4-chlorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Ethyl 2-[[5-[(4-bromophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate: Similar structure but with a bromophenyl group instead of a fluorophenyl group.
The uniqueness of this compound lies in its specific fluorophenyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl 2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O3S2/c1-2-21-10(19)7-22-13-18-17-12(23-13)16-11(20)15-9-5-3-8(14)4-6-9/h3-6H,2,7H2,1H3,(H2,15,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPNGMDLGWHCOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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